4-Chloro-8-fluoroquinazoline
Overview
Description
4-Chloro-8-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4ClFN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a chlorine atom at the 4th position and a fluorine atom at the 8th position on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride under acidic conditions to form the intermediate, which then undergoes cyclization to yield this compound . Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atoms in the quinazoline ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Chloro-8-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studies to understand the interaction of quinazoline derivatives with biological targets such as enzymes and receptors.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth . The pathways involved in these mechanisms often include the disruption of DNA synthesis, protein synthesis, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the fluorine atom at the 8th position, which may affect its biological activity and chemical reactivity.
8-Fluoroquinazoline: Lacks the chlorine atom at the 4th position, which may result in different chemical properties and biological effects.
4,8-Dichloroquinazoline: Contains chlorine atoms at both the 4th and 8th positions, which may enhance its reactivity in certain substitution reactions.
Uniqueness
4-Chloro-8-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms on the quinazoline ring. This dual substitution can enhance its biological activity and provide unique chemical properties, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
4-chloro-8-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGWYJGWORFSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601436 | |
Record name | 4-Chloro-8-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124429-27-2 | |
Record name | 4-Chloro-8-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-8-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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